butane-1,2,3,4-tetrol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,2,3,4-tetrol can be synthesized through the reduction of erythrose or erythrulose. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the fermentation of glucose by osmophilic yeasts such as Moniliella pollinis or Trichosporonoides megachiliensis . The fermentation process involves the conversion of glucose to erythritol under controlled conditions, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erythrose or erythrulose.
Reduction: It can be further reduced to form tetrahydroxybutane.
Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Erythrose or erythrulose.
Reduction: Tetrahydroxybutane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butane-1,2,3,4-tetrol has a wide range of applications in scientific research:
Mechanism of Action
Butane-1,2,3,4-tetrol exerts its effects primarily through its interaction with sweet taste receptors on the tongue, mimicking the taste of sugar without the associated caloric intake . In biological systems, it is absorbed in the small intestine and excreted unchanged in the urine, with minimal impact on blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Sorbitol: Another sugar alcohol used as a sweetener, but with higher caloric content.
Xylitol: A sugar alcohol with similar sweetness but different metabolic pathways.
Mannitol: Used as a sweetener and in medical applications, but with different physical properties.
Uniqueness
Butane-1,2,3,4-tetrol is unique due to its almost non-caloric nature and its ability to mimic the taste of sugar without affecting blood glucose levels. This makes it particularly suitable for use in diabetic and weight management products .
Properties
CAS No. |
188346-77-2 |
---|---|
Molecular Formula |
C4H10O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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